1-(1-Methyltetrazol-5-yl)ethanone
Description
1-(1-Methyltetrazol-5-yl)ethanone is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 1-position and an acetyl group at the 5-position. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and hydrogen-bonding capacity, making them valuable in medicinal chemistry and materials science. This compound serves as a precursor for synthesizing derivatives with modified biological and physicochemical properties, such as piperidine- or piperazine-linked analogs (). Its synthesis typically involves reactions of aryl anilines with sodium azide and triethyl orthoformate, followed by chloroacetyl chloride and subsequent amine substitutions ().
Properties
IUPAC Name |
1-(1-methyltetrazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-3(9)4-5-6-7-8(4)2/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLACYYHLRNVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=NN1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Tetrazole Ring
Aryl vs. Alkyl Substituents
- 1-Aryl-5-methyltetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole, ): Physical Properties: Aryl substituents increase molecular weight and melting points compared to the methyl analog. For example, 1-(4’-Iodophenyl)-5-methyl-1H-tetrazole has a higher melting point (198–200°C) than 1-(1-Methyltetrazol-5-yl)ethanone due to enhanced π-π stacking. Reactivity: Electron-withdrawing groups (e.g., chloro, bromo) on the aryl ring improve electrophilic substitution reactivity in downstream reactions ().
- 1-Methyltetrazole Derivatives: The methyl group at the 1-position simplifies synthesis and reduces steric hindrance, facilitating reactions with chloroacetyl chloride to form intermediates like 2-chloro-1-(1-methyltetrazol-5-yl)ethanone ().
Piperidine/Piperazine-Linked Derivatives
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Solubility: The piperidine group enhances solubility in polar solvents (e.g., acetonitrile) compared to the parent compound. Biological Potential: Piperidine and piperazine moieties are associated with improved bioavailability and receptor binding in drug candidates ().
Heterocyclic Ring Modifications
Tetrazole vs. Thiazole Derivatives
- 1-(2-Methylthiazol-5-yl)ethanone (): Electronic Effects: Thiazoles have lower aromaticity due to sulfur’s electronegativity, reducing hydrogen-bonding capacity compared to tetrazoles. Stability: Thiazoles are less prone to hydrolysis than tetrazoles under acidic conditions.
- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (): The amino group introduces hydrogen-bonding sites, increasing water solubility but reducing thermal stability (melting point: 142–144°C).
Indole-Based Analogs (e.g., JWH-250, ):
- Spectroscopic Properties : Indole rings exhibit strong UV absorption (λmax ~280 nm), unlike tetrazoles, which lack conjugated π-systems.
- Biological Activity: Indole derivatives often target cannabinoid receptors, whereas tetrazoles are explored for antimicrobial applications.
Sulfur-Containing Derivatives
- 1-(4-Methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}phenyl)ethanone (): Lipophilicity: The sulfanyl group increases logP values, enhancing membrane permeability. Synthetic Flexibility: Sulfur bridges enable conjugation with aromatic systems, broadening structural diversity.
Spectroscopic Data Comparison
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